6-Bromo-1,3-dichloroisoquinoline

Catalog No.
S690847
CAS No.
552331-05-2
M.F
C9H4BrCl2N
M. Wt
276.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1,3-dichloroisoquinoline

CAS Number

552331-05-2

Product Name

6-Bromo-1,3-dichloroisoquinoline

IUPAC Name

6-bromo-1,3-dichloroisoquinoline

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

InChI

InChI=1S/C9H4BrCl2N/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-4H

InChI Key

YRSSIZNHQQNESH-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C(C=C2C=C1Br)Cl)Cl

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1Br)Cl)Cl

The exact mass of the compound 6-Bromo-1,3-dichloroisoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromo-1,3-dichloroisoquinoline is a triply-halogenated heterocyclic intermediate, primarily utilized in the synthesis of complex molecular scaffolds for pharmaceutical and materials science applications. Its key structural feature is the presence of three distinct halogen atoms—a bromine at the C6 position and two chlorines at the C1 and C3 positions—each offering a different reactivity profile for sequential, site-selective functionalization. This controlled reactivity makes it a strategic precursor in multi-step synthetic routes where precise introduction of different substituents is required, particularly in the development of kinase inhibitors.

Substituting 6-Bromo-1,3-dichloroisoquinoline with simpler analogs like 1,3-dichloroisoquinoline or other bromo-isomers is often synthetically unviable. The bromine at the C6 position is not merely an alternative halogen; it is a specific reactive handle for palladium-catalyzed cross-coupling reactions, which behaves orthogonally to the chloro groups at C1 and C3 under controlled conditions. Changing the bromine's position (e.g., to C7 or C8) or replacing it with a different halogen alters the electronic properties and steric environment of all three reactive sites, disrupting the established regioselectivity of sequential reactions. This makes such analogs unreliable for optimized, multi-step routes, leading to lower yields, complex product mixtures, and failed syntheses, directly impacting project timelines and costs.

Enables Site-Selective Suzuki-Miyaura Coupling at C1, Preserving Other Reactive Sites

The primary procurement driver for this compound is its demonstrated utility in regioselective cross-coupling reactions. In a documented synthesis, a Suzuki-Miyaura coupling on 6-Bromo-1,3-dichloroisoquinoline using a boronic acid derivative occurred selectively at the C1 position. This reaction proceeded while leaving the C6-bromo and C3-chloro positions intact for subsequent, orthogonal functionalization. This level of site-selectivity is critical for building three distinct points of diversity on the isoquinoline core, a common strategy in medicinal chemistry.

Evidence DimensionRegioselectivity of Suzuki-Miyaura Coupling
Target Compound DataSelective reaction at the C1-Cl position
Comparator Or Baseline1-Chloro-3-tert-butyl-6-bromoisoquinoline (reacts at C6); 1-Chloro-7-bromoisoquinoline (reacts at C7)
Quantified DifferenceQualitatively different site of reaction (C1 vs. C6 or C7), enabling a distinct synthetic pathway.
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling conditions.

This predictable regioselectivity allows for a planned, multi-step synthesis of complex molecules, which is impossible if the initial coupling occurs at the wrong position, making comparators unsuitable for the same synthetic plan.

Precursor Suitability: A Key Building Block for Spleen Tyrosine Kinase (Syk) Inhibitors

This compound is explicitly cited as a starting material in the synthesis of novel spleen tyrosine kinase (Syk) inhibitors. Syk is a validated therapeutic target for various B-cell malignancies and autoimmune diseases. The patent literature demonstrates the use of the 6-bromo-1,3-dichloro-isoquinoline core to build complex inhibitors, where the C6-bromo group serves as a crucial anchor point for introducing moieties essential for biological activity. Procuring this specific precursor provides a direct and established route to a therapeutically relevant class of compounds.

Evidence DimensionDocumented Use as a Precursor for a Target Class
Target Compound DataCited as a starting material for Syk inhibitors in patent literature.
Comparator Or BaselineGeneric halogenated isoquinolines without the specific 6-Br, 1,3-Cl substitution pattern.
Quantified DifferenceProvides a direct, patented route vs. an undeveloped or lower-yielding alternative route.
ConditionsMulti-step organic synthesis for pharmaceutical applications.

For researchers developing Syk inhibitors, using this specific, patent-validated starting material de-risks the synthetic route and accelerates progress toward target compounds.

Core Scaffold for Sequential Cross-Coupling in Kinase Inhibitor Libraries

This compound is the right choice for projects requiring the synthesis of isoquinoline-based libraries with three distinct points of diversification. The differential reactivity of the C1-Cl, C3-Cl, and C6-Br positions allows for a controlled, stepwise introduction of various aryl, heteroaryl, or alkyl groups via sequential palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings.

Designated Starting Material for Syk Inhibitor Synthesis Programs

For research and development focused on spleen tyrosine kinase (Syk) inhibitors, this compound serves as a validated key intermediate. Its specific halogenation pattern is integral to the synthetic routes outlined in foundational patents for this inhibitor class, making it the procurement-preferred choice for replicating or building upon established work in this therapeutic area.

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

6-Bromo-1,3-dichloroisoquinoline

Dates

Last modified: 08-15-2023

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